6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS/c1-8-6-11-14-3-2-10(18(11)16-8)9-7-15-13-17(12(9)19)4-5-20-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUBTYVDSTZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization reactions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Nucleophilic Addition and Heterocyclization
Reactions with active nitriles (e.g., malononitrile, ethyl cyanoacetate) proceed via:
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Nucleophilic addition : Nitrile methylene groups attack the cyclic unsaturated nitrile of the thiadiazolopyrimidine core .
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Intermediate formation : Michael adducts (e.g., intermediate E ) undergo heterocyclization via ammonia addition, yielding fused ring systems .
Catalytic Reactions
Palladium-catalyzed reactions in acetic acid or DMF produce triazolo[1,5-a]pyridine derivatives (e.g., compounds 3a and 3b ). These involve:
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Reaction of N-amino-2-iminopyridines with acetic acid or DMF .
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Formation of substituted pyrazolo[1,5-a]pyridine derivatives under reflux conditions .
Reagents and Reaction Conditions
Major Products and Functionalization
Reactions yield diverse products, including:
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Tetracyclic derivatives : Formed by reacting thiadiazolopyrimidines with α-aminoazole reagents (e.g., 5-aminotetrazole) .
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Substituted pyrazolopyrimidones : Examples include 4a (ethyl ester derivative) and 4h (p-tolyl-substituted derivative), synthesized via Pd-catalyzed reactions .
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Amino-arylazo derivatives : Compounds 16 and 17 , showing antimicrobial activity against E. coli and P. aeruginosa .
Structural Comparisons and Reactivity
The compound’s fused thiazolo-thiazolo/pyrimidine core enables unique reactivity compared to simpler pyrazolo[1,5-a]pyrimidine derivatives. Key distinctions include:
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Functional group diversity : Substituents at positions 2, 3, 5, 6, and 7 allow tailored reactivity (e.g., electron-donating groups at position 7 enhance photophysical properties).
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Versatile substitution : Nucleophilic and electrophilic sites permit transformations such as oxidation, reduction, and substitution .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer potential. The compound has been investigated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial protein in cell cycle regulation. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in treating infectious diseases .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has shown promise in reducing inflammation in various biological models. This aspect highlights its potential utility in treating inflammatory diseases .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This property is valuable for synthesizing new materials with tailored electronic and optical properties . The ligand's coordination capabilities can enhance the stability and reactivity of metal complexes used in catalysis and material science.
Material Science
This compound is being investigated for applications in developing new materials with unique photophysical properties. Its structural features allow for the tuning of optical characteristics through functionalization at specific positions on the fused ring system .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Core Structural Variations
The thiazolo[3,2-a]pyrimidin-5-one core is shared among analogs, but substituents and fused rings vary significantly:
Key Observations :
Physicochemical Properties
Biological Activity
6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS No. 691868-57-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 283.31 g/mol. The predicted density is approximately 1.62 g/cm³ and the pKa value is around 0.51, suggesting its acidic nature .
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidine structures exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various bacterial strains and fungi. For instance, studies have shown that related compounds demonstrate varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | S. aureus | High |
| Compound B | E. coli | Moderate |
| Compound C | C. albicans | Low |
Anticancer Potential
The thiazolo[3,2-a]pyrimidine scaffold has been recognized for its anticancer properties. Various studies have suggested that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives have revealed that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing novel derivatives from the thiazolo[3,2-a]pyrimidine framework demonstrated promising results in antimicrobial assays. The synthesized compounds were tested against a panel of microbial strains, showing that modifications at specific positions significantly enhanced their activity .
Case Study 2: Structure-Activity Relationship (SAR)
In a detailed SAR analysis of thiazolo[3,2-a]pyrimidines, researchers found that electron-donating groups at certain positions increased antimicrobial potency. For example, compounds with methoxy groups exhibited higher activity compared to those with halogen substitutions .
Q & A
Basic: What are the optimal synthetic routes for preparing 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one?
Methodological Answer:
The synthesis typically involves multi-step processes starting from pyrazolo[1,5-a]pyrimidine and thiazolo[3,2-a]pyrimidine precursors. Key steps include:
- Thiazolo-pyrimidine core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .
- Pyrazolo-pyrimidine substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-methylpyrazolo[1,5-a]pyrimidin-7-yl group at position 6 .
- Solvent optimization : Alcohols (e.g., ethanol) are preferred for high yields (up to 87%) due to their mild reactivity and compatibility with hydrazine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
